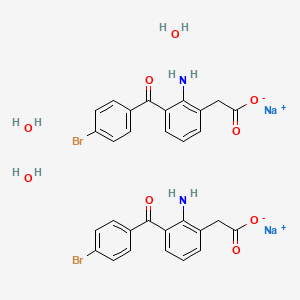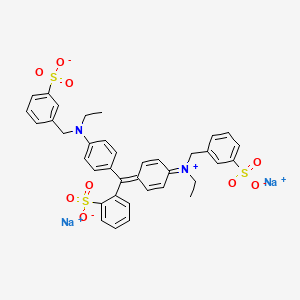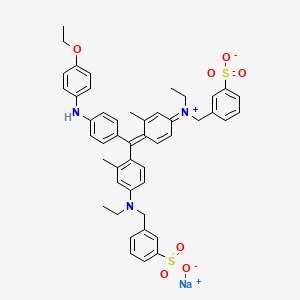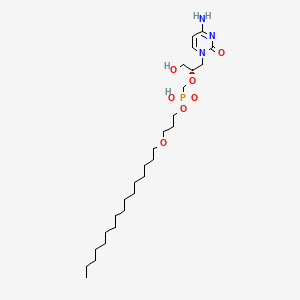
溴非那克钠半水合物
描述
Xibrom, also known as bromfenac ophthalmic solution, is a sterile, topical, nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . It is primarily used to treat swelling and pain caused by cataract surgery .
Molecular Structure Analysis
The molecular structure of bromfenac, the active ingredient in Xibrom, is characterized by the presence of a bromobenzoyl phenylacetate group . The molecular weight of bromfenac sodium is 383.17 .Chemical Reactions Analysis
Bromfenac, like other NSAIDs, works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . This is achieved by blocking the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
Bromfenac sodium, the active ingredient in Xibrom, is a yellow to orange crystalline powder . The osmolality of Xibrom ophthalmic solution is approximately 300 mOsmol/kg .科学研究应用
- 稳定性指示型RP-UPLC方法: 研究人员开发了一种快速稳定性指示型反相超高效液相色谱 (RP-UPLC) 方法,用于定量测定眼科溶液中的溴非那克钠及其杂质。该方法可以在 13 分钟内分离所有 8 种杂质,并具有良好的分离度 (Rs > 4)。 还评估了该药物在各种应力条件下 (水解、氧化、光解和热解) 的稳定性 .
- 制备方法: 该化合物可以通过水解反应合成。 半水合物形式在化学上被描述为 2-氨基-3-(4-溴苯甲酰基)苯乙酸钠半水合物 (C~15~H~11~BrNNaO~3~·1½H~2~O),分子量为 383.17 g/mol .
- 提纯和制备: 已经提出了一种简单快速的方法来制备或提纯溴非那克钠,在重结晶过程中无需使用醚类溶剂 .
眼科
分析化学和药物质量控制
化学合成和表征
监管批准和上市产品
作用机制
Target of Action
Bromfenac Sodium Sesquihydrate primarily targets Prostaglandin G/H synthase 2 (also known as cyclooxygenase 2 or COX-2) and has a lower affinity for Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
Bromfenac Sodium Sesquihydrate is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the synthesis of prostaglandins. It achieves this by blocking the activity of COX-1 and COX-2 enzymes . This inhibition prevents the production and release of prostaglandins, which are known to mediate certain types of intraocular inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Bromfenac Sodium Sesquihydrate is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, Bromfenac disrupts this pathway, leading to a decrease in prostaglandin levels . Prostaglandins have been shown in many animal models to cause disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure .
Pharmacokinetics
Bromfenac Sodium Sesquihydrate is metabolized by the CYP2C9 enzyme, and its main metabolite in urine is Bromfenac lactam . It has a protein binding of 99.8% and an elimination half-life of 1.4 hours in aqueous humor . It is excreted 82% in urine and 13% in feces .
Result of Action
The inhibition of prostaglandin synthesis by Bromfenac Sodium Sesquihydrate results in a reduction of ocular inflammation and pain. This is particularly beneficial following cataract surgery, where the drug has been shown to reduce macular edema and thickness of the retina (an indicator for inflammation) and improve visual acuity .
Action Environment
The action of Bromfenac Sodium Sesquihydrate can be influenced by various environmental factors. For instance, the drug was found to be stable under hydrolytic (acid, alkaline and water), oxidative, photolytic, and thermal stress conditions . The stability and efficacy of the drug can be affected by factors such as ph, temperature, and light exposure .
安全和危害
Xibrom is generally safe for use but should be used with caution in patients with certain conditions such as asthma, diabetes, rheumatoid arthritis, dry eye syndrome, and those with an allergy to sulfites, aspirin, or other NSAIDs . It is also contraindicated in patients who have had more than one eye surgery in a short period of time . Side effects may include eye redness, pain, swelling, increased tears, increased sensitivity to light, and slow healing after eye surgery .
未来方向
属性
IUPAC Name |
disodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H12BrNO3.2Na.3H2O/c2*16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;;;;/h2*1-7H,8,17H2,(H,18,19);;;3*1H2/q;;2*+1;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOSVVJOVKVBPW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Br2N2Na2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044206 | |
| Record name | Bromfenac sodium sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120638-55-3, 91714-93-1 | |
| Record name | Bromfenac sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120638553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromfenac sodium sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-(4-bromobenzoyl)-benzene acetic acid, monosodium salt,sesquihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMFENAC SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ECV571Y37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bromfenac Sodium Sesquihydrate exert its anti-inflammatory effects?
A1: Bromfenac Sodium Sesquihydrate is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , ] Prostaglandins are key mediators of inflammation, contributing to pain, swelling, and other inflammatory responses. By inhibiting COX-2, Bromfenac Sodium Sesquihydrate effectively reduces prostaglandin production, thus mitigating ocular inflammation and pain. [, ]
Q2: Does Bromfenac Sodium Sesquihydrate affect COX-1?
A2: While Bromfenac Sodium Sesquihydrate primarily targets COX-2, it does exhibit some inhibitory activity against COX-1, albeit significantly less potently than its COX-2 inhibition. [] This selectivity for COX-2 is advantageous as it minimizes the potential for gastrointestinal side effects often associated with non-selective COX inhibitors.
Q3: Are there studies comparing the COX-inhibitory activity of Bromfenac Sodium Sesquihydrate to other NSAIDs?
A3: Yes, in vitro studies have directly compared the COX inhibitory activity of Bromfenac Sodium Sesquihydrate to other commonly used ophthalmic NSAIDs like Ketorolac Tromethamine. Results indicate that Bromfenac Sodium Sesquihydrate demonstrates a more potent and selective inhibition of COX-2 compared to the relative COX-1 selectivity of Ketorolac Tromethamine. []
Q4: What is the significance of Bromfenac Sodium Sesquihydrate's twice-daily dosing regimen?
A4: Bromfenac Sodium Sesquihydrate exhibits favorable ocular pharmacokinetics, including good corneal penetration and a relatively long duration of action. [, , ] This allows for effective control of postoperative inflammation and pain with twice-daily dosing, potentially improving patient compliance compared to NSAIDs requiring more frequent administration. [, , ]
Q5: Beyond cataract surgery, what other ophthalmic applications are being explored for Bromfenac Sodium Sesquihydrate?
A5: Research suggests potential benefits of Bromfenac Sodium Sesquihydrate in managing conditions like allergic conjunctivitis, choroidal neovascularization, and even in ocular oncology. [, , , ] Furthermore, studies are investigating its potential as an adjunct therapy to intravitreal injections for age-related macular degeneration. [, ]
Q6: What is the role of DuraSite in Bromfenac Sodium Sesquihydrate formulations?
A7: DuraSite is a mucoadhesive drug delivery system designed to enhance the ocular bioavailability of topical medications. [] Studies comparing experimental Bromfenac Sodium Sesquihydrate formulations using DuraSite to the commercially available Xibrom 0.09% demonstrated significantly higher drug concentrations in ocular tissues with the DuraSite formulations. [] This suggests that DuraSite could potentially enhance the therapeutic efficacy of Bromfenac Sodium Sesquihydrate.
Q7: Are there efforts to develop once-daily formulations of Bromfenac Sodium Sesquihydrate?
A8: Yes, research has explored the safety and efficacy of a once-daily formulation of Bromfenac Sodium Sesquihydrate with a higher concentration than the commercially available 0.09% Xibrom. [] Data suggests that this formulation is well-tolerated and effective in managing postoperative inflammation and pain, offering the potential benefit of improved patient compliance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)






